An In-depth Technical Guide to 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid (CAS 133834-03-4)
An In-depth Technical Guide to 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid (CAS 133834-03-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, analytical characterization, and known biological activities, with a particular focus on its emerging role as a versatile building block in the development of novel therapeutics, including targeted protein degraders. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of thiazole-based scaffolds in pharmaceutical research and development.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive core for the design of novel bioactive molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.
2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid (CAS 133834-03-4) has emerged as a key intermediate and a valuable building block in the synthesis of more complex molecules. Its structure, featuring a phenyl group at the 2-position, a hydroxyl group at the 4-position, and an acetic acid moiety at the 5-position, provides multiple points for chemical modification and conjugation, making it particularly suitable for the construction of libraries of compounds for high-throughput screening and lead optimization. Notably, this compound is recognized as a valuable building block in the synthesis of Protein Degrader molecules, a rapidly advancing field in therapeutic research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid is fundamental for its application in synthesis and biological assays.
| Property | Value | Source |
| CAS Number | 133834-03-4 | |
| Molecular Formula | C₁₁H₉NO₃S | |
| Molecular Weight | 235.26 g/mol | |
| Appearance | Solid | |
| Purity | >95% (typical for commercial sources) | |
| InChI Key | NOTOFOSPABEIMC-UHFFFAOYSA-N | |
| SMILES | O=C(O)CC1=C(O)N=C(C2=CC=CC=C2)S1 |
Synthesis and Manufacturing
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The Hantzsch synthesis provides a direct and efficient route to the thiazole core. The key precursors for the synthesis of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid are thiobenzamide and a suitable α-haloketone.
Caption: Proposed synthetic route via Hantzsch thiazole synthesis.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on known Hantzsch thiazole syntheses and should be optimized for specific laboratory conditions.
Step 1: Condensation and Cyclization
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To a stirred solution of thiobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or methanol, add ethyl 3-chloro-4-oxobutanoate (1.0 equivalent).
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The reaction mixture is heated to reflux for several hours (typically 4-24 hours) and monitored by Thin Layer Chromatography (TLC) for the consumption of starting materials and formation of the intermediate ester.
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Upon completion, the reaction mixture is cooled to room temperature.
Step 2: Ester Hydrolysis
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A solution of a base, such as sodium hydroxide or lithium hydroxide (2.0-3.0 equivalents), in water is added to the reaction mixture from Step 1.
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The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The progress of the reaction is monitored by TLC.
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Once the hydrolysis is complete, the reaction mixture is cooled in an ice bath.
Step 3: Work-up and Purification
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The reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, leading to the precipitation of the crude product.
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The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid.
Analytical Characterization
The structural integrity and purity of synthesized 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid must be confirmed using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl, thiazole, and acetic acid moieties. Aromatic protons of the phenyl group typically appear as multiplets in the downfield region. The methylene protons of the acetic acid group will present as a singlet, and the acidic proton of the carboxylic acid will be a broad singlet which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid, the carbons of the thiazole ring, and the carbons of the phenyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies to be observed include:
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A broad O-H stretch for the carboxylic acid hydroxyl group.
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A sharp C=O stretch for the carboxylic acid carbonyl group.
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C=N and C=C stretching vibrations characteristic of the thiazole and phenyl rings.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a common method for analysis.
Mechanism of Action and Biological Activities
The biological activities of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid and its derivatives are a subject of ongoing research. The thiazole scaffold is known to interact with a variety of biological targets.
Putative Mechanisms of Action
The mechanism of action of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid likely involves its interaction with specific molecular targets and pathways. The compound has the potential to bind to enzymes and receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, which would explain its anti-inflammatory effects. The aromaticity of the thiazole ring allows it to participate in various biochemical interactions, influencing cellular processes.
Anticancer Potential
Thiazole derivatives have shown significant promise as anticancer agents. While specific data for 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid is limited in the public domain, related compounds have demonstrated cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that the presence of the thiazole ring and specific substitutions on the phenyl group are crucial for enhancing cytotoxic activity.
Anti-inflammatory Properties
Preliminary studies on related thiazole compounds suggest potential anti-inflammatory properties, likely mediated through the inhibition of pro-inflammatory enzymes or signaling pathways.
Applications in Drug Discovery and Development
The unique structural features of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid make it a highly valuable tool in modern drug discovery.
A Key Building Block for Targeted Protein Degraders (PROTACs)
One of the most exciting applications of this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two.
The carboxylic acid moiety of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid provides a convenient attachment point for a linker, which can then be connected to a ligand for an E3 ligase (e.g., ligands for Cereblon or VHL). The 2-phenyl-4-hydroxy-thiazole core can be further functionalized to serve as a ligand for a specific POI.
Caption: Schematic of PROTAC assembly using the title compound.
Scaffold for Kinase Inhibitors
The thiazole core is a common feature in many kinase inhibitors. The structural versatility of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid allows for the synthesis of derivatives that can be screened for inhibitory activity against various kinases, which are key targets in cancer and inflammatory diseases.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid.
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Hazard Classification: Acute toxicity, Oral (Category 4).
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Hazard Statement: H302: Harmful if swallowed.
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Precautionary Statements: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion and Future Perspectives
2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid is a molecule with significant potential in the field of drug discovery and development. Its versatile chemical structure, coupled with the proven biological importance of the thiazole scaffold, makes it an attractive starting point for the synthesis of novel therapeutic agents. The growing interest in targeted protein degradation further highlights the value of this compound as a key building block for the next generation of medicines. Future research will likely focus on the synthesis and biological evaluation of novel derivatives of this compound, with the aim of identifying potent and selective inhibitors of disease-relevant targets and advancing new therapeutic strategies for a range of human diseases.
References
- Hantzsch, A. R. Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions and Reagents, 2010.
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Bio-Techne. Degrader Building Blocks | LYTAC & PROTAC Degraders. [Link]
- Sosič, I., Bricelj, A., & Steinebach, C. E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews, 51(9), 3487-3534, 2022.
- Matysiak, J., et al. New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Bioorganic & Medicinal Chemistry, 24(7), 1435-1443, 2016.
- Lesyk, R., et al. Some pharmacological properties of 4-[3-(5-bromo-2-hydroxyphenyl)-5- phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one. Ukrainica Bioorganica Acta, 18(2), 24-31, 2020.
- U.S. Patent No. 4,675,186. (2-Phenyl-4-thiazolyl)glyoxal.
- Chinese Patent No. CN101412699A. Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)
